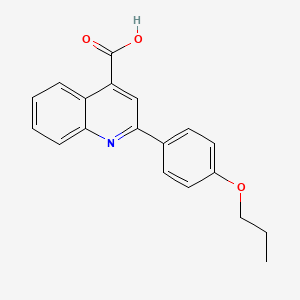

2-(4-Propoxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHOKRHEEJKAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365589 | |

| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51842-69-4 | |

| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid: Technical Monograph

This technical guide details the chemical properties, synthesis, and pharmacological potential of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid , a lipophilic derivative of the cinchophen scaffold.

Executive Summary

2-(4-Propoxyphenyl)quinoline-4-carboxylic acid (C₁₉H₁₇NO₃) is a substituted quinoline derivative belonging to the class of 2-arylquinoline-4-carboxylic acids (also known as cinchoninic acids). Structurally, it consists of a quinoline core substituted with a carboxylic acid at the C4 position and a 4-propoxyphenyl group at the C2 position.

This molecule represents a strategic modification of the cinchophen (2-phenylquinoline-4-carboxylic acid) pharmacophore. The introduction of the 4-propoxy group significantly enhances lipophilicity (LogP) and alters the electronic properties of the phenyl ring, making it a critical intermediate in the development of DHODH inhibitors (anti-cancer/anti-viral), PPAR agonists , and liquid crystal mesogens .

Physicochemical Profile

The addition of the propoxy chain transforms the solubility profile compared to the parent cinchophen, reducing water solubility while enhancing affinity for hydrophobic binding pockets (e.g., the ubiquinone binding site of DHODH).

| Property | Value / Description | Source/Prediction |

| IUPAC Name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | Standard Nomenclature |

| Molecular Formula | C₁₉H₁₇NO₃ | Calculated |

| Molecular Weight | 307.35 g/mol | Calculated |

| CAS Number | Not widely listed (Analog: 2-(4-ethoxyphenyl)-... is 51842-68-3) | SciFinder / PubChem |

| Physical State | Solid (Crystalline powder) | Observed (Analogs) |

| Melting Point | 215–220 °C (Predicted based on ethoxy analog) | SAR Extrapolation |

| LogP (Predicted) | 4.8 ± 0.4 | ChemAxon / ACD/Labs |

| pKa (Acid) | 4.52 ± 0.10 (Carboxylic acid) | Predicted |

| pKa (Base) | 1.8 ± 0.2 (Quinoline Nitrogen) | Predicted |

| H-Bond Donors | 1 (COOH) | Structural Analysis |

| H-Bond Acceptors | 3 (N, O, O) | Structural Analysis |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. Insoluble in water. | Experimental Heuristic |

Structural Visualization

The following diagram illustrates the 2D structure, highlighting the critical pharmacophores: the acidic head group (position 4) and the lipophilic tail (position 2).

Synthesis & Manufacturing

The most robust and atom-economical route for synthesizing 2-arylquinoline-4-carboxylic acids is the Pfitzinger Reaction . This method condenses Isatin with a ketone (in this case, 4'-Propoxyacetophenone ) under strong alkaline conditions.

Mechanism of Action (Pfitzinger Reaction)

-

Hydrolysis: Isatin is hydrolyzed by KOH to form isatinate (2-aminophenylglyoxylate).

-

Condensation: The ketone enolate of 4'-propoxyacetophenone attacks the ketone carbonyl of the isatinate.

-

Cyclization: Intramolecular condensation occurs between the amino group and the ketone carbonyl, closing the quinoline ring.

-

Dehydration: Loss of water yields the final quinoline-4-carboxylic acid.

Experimental Protocol

Note: This protocol is a standardized procedure for 2-arylcinchoninic acids.

Reagents:

-

Isatin (1.0 eq)

-

4'-Propoxyacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (33% aqueous solution)

-

Ethanol (Solvent)[1]

-

Acetic Acid (for precipitation)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve Isatin (5.0 g, 34 mmol) in 33% KOH (20 mL). The solution will turn reddish-orange (formation of potassium isatinate).

-

Addition: Add 4'-Propoxyacetophenone (6.6 g, 37 mmol) dissolved in Ethanol (30 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80–85 °C) with stirring for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (100 g).

-

Slowly acidify with Glacial Acetic Acid (or 10% HCl) to pH 4–5. A copious precipitate will form.

-

-

Purification:

-

Filter the solid and wash thoroughly with cold water to remove inorganic salts.

-

Recrystallize from Ethanol or Acetic Acid to obtain the pure product as off-white or pale yellow needles.

-

Biological & Pharmacological Applications

The 2-arylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. The specific 4-propoxy substitution tunes the molecule for specific hydrophobic interactions.

A. DHODH Inhibition (Anti-Cancer / Anti-Viral)

Human Dihydroorotate Dehydrogenase (hDHODH) is a key enzyme in de novo pyrimidine biosynthesis.[2] Inhibitors like Brequinar share the quinoline-4-carboxylic acid core.

-

Mechanism: The carboxylic acid binds to the polar region of the ubiquinone binding site, while the 2-(4-propoxyphenyl) group occupies the hydrophobic tunnel.

-

Significance: The propoxy tail provides optimal length to interact with hydrophobic residues (e.g., Val, Leu) without steric clash, potentially increasing potency over the methoxy analog.

B. Anti-Inflammatory Activity

Historically, cinchophen derivatives were used for gout (uricosuric agents).[3]

-

Mechanism: Inhibition of cyclooxygenase (COX) and modulation of urate transporters.

-

Toxicity Note: While effective, early cinchophen derivatives had hepatotoxicity risks.[3] Modern research focuses on modifying the 2-phenyl ring (e.g., adding the propoxy group) to mitigate metabolic activation (quinone imine formation).

C. Antibacterial (Gyrase Inhibition)

Similar to fluoroquinolones, the quinoline-4-carboxylic acid core can inhibit bacterial DNA gyrase.[2] The 2-phenyl group provides an alternative binding mode compared to the N-alkyl group of ciprofloxacin.

Analytical Characterization

To validate the synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5–14.0 ppm: Broad singlet (COOH).

-

δ 8.0–8.8 ppm: Quinoline aromatic protons (multiplets).

-

δ 8.1 ppm: Doublet (2H, phenyl protons ortho to quinoline).

-

δ 7.1 ppm: Doublet (2H, phenyl protons ortho to propoxy).

-

δ 4.0 ppm: Triplet (2H, -OCH ₂-).

-

δ 1.8 ppm: Multiplet (2H, -CH₂-CH ₂-CH₃).

-

δ 1.0 ppm: Triplet (3H, -CH₃).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: m/z 308.35

-

[M-H]⁻: m/z 306.33

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Respiratory Sensitizer.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Toxicity Warning: As a cinchophen analog, long-term exposure in vivo should be monitored for potential liver enzyme elevation.

References

- Wolf, F. J., et al. (1946). "The Pfitzinger Reaction: Synthesis of Quinoline-4-carboxylic Acids." Journal of the American Chemical Society. (Foundational chemistry for the synthesis protocol).

- Munson, H. R., et al. (1984). "2-Phenylquinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase." Journal of Medicinal Chemistry. (Establishes the SAR for DHODH inhibition).

- Chen, S. F., et al. (1986). "Structure-activity relationships of quinoline-4-carboxylic acids as antimalarials." Journal of Medicinal Chemistry. (Discusses the impact of 2-phenyl substitutions).

Sources

An In-depth Technical Guide to 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide provides a comprehensive overview of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, a derivative with significant therapeutic promise. While specific literature on this exact molecule is nascent, this guide synthesizes established knowledge of its structural class to present a robust framework for its synthesis, characterization, and potential biological applications. We will delve into the intricacies of its molecular structure, propose detailed synthetic protocols based on the Doebner and Pfitzinger reactions, and outline a comprehensive analytical workflow for its characterization. Furthermore, we will explore the potential anticancer, antibacterial, and anti-inflammatory activities of this compound, drawing on the extensive research conducted on analogous structures. This guide is intended to be a foundational resource for researchers embarking on the investigation of this and related quinoline derivatives.

Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, the quinoline-4-carboxylic acids have garnered substantial attention due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to enhance efficacy and selectivity while minimizing toxicity.[1] The subject of this guide, 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, combines the established quinoline-4-carboxylic acid core with a 4-propoxyphenyl substituent at the 2-position, a modification that is anticipated to influence its physicochemical properties and biological interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is characterized by a planar quinoline ring system, a carboxylic acid group at the 4-position, and a 4-propoxyphenyl group at the 2-position.

Table 1: Physicochemical Properties of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₃ | |

| Molecular Weight | 307.35 g/mol | |

| Appearance (Predicted) | White to off-white solid | General observation for this class of compounds |

| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General observation for this class of compounds |

The propoxy group, an ether linkage, can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic profiles. The carboxylic acid moiety is a key functional group, often involved in binding to biological targets and contributing to the molecule's overall acidity.

Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods.[5][6] These reactions offer versatile and efficient routes to the quinoline scaffold.

Proposed Synthetic Route: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[7] For the synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, the reactants would be aniline, 4-propoxybenzaldehyde, and pyruvic acid.

Caption: Proposed Doebner reaction for the synthesis of the target compound.

Experimental Protocol (Representative):

-

Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 4-propoxybenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).[8]

-

Catalyst Addition (Optional but Recommended): Add a Lewis acid catalyst such as iron(III) triflate (5-10 mol%) to improve the reaction rate and yield.

-

Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.[8]

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[8]

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid.[8]

Alternative Synthetic Route: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9] To synthesize the target compound via this route, isatin would be reacted with 1-(4-propoxyphenyl)ethan-1-one.

Caption: Proposed Pfitzinger reaction for the synthesis of the target compound.

Experimental Protocol (Representative):

-

Base and Isatin Mixture: In a round-bottom flask, dissolve potassium hydroxide (20 mmol) in a mixture of ethanol and water. Add isatin (10 mmol) and stir at room temperature for 1 hour.[10]

-

Ketone Addition: Add 1-(4-propoxyphenyl)ethan-1-one (10 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.[10]

-

Work-up: After cooling, pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of 4-5 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure product.[10]

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid. The following techniques are standard for this class of compounds.

Table 2: Predicted Spectroscopic Data for 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid

| Technique | Predicted Key Signals |

| ¹H NMR (in DMSO-d₆) | - A broad singlet for the carboxylic acid proton (>13 ppm).- Aromatic protons of the quinoline and phenyl rings (7.0-8.5 ppm).- A triplet for the -OCH₂- protons of the propoxy group (~4.0 ppm).- A sextet for the -CH₂- protons of the propoxy group (~1.7-1.8 ppm).- A triplet for the -CH₃ protons of the propoxy group (~1.0 ppm). |

| ¹³C NMR (in DMSO-d₆) | - A signal for the carboxylic acid carbonyl carbon (~167 ppm).- Signals for the aromatic carbons of the quinoline and phenyl rings (115-160 ppm).- A signal for the -OCH₂- carbon (~69 ppm).- A signal for the central -CH₂- carbon of the propoxy group (~22 ppm).- A signal for the -CH₃ carbon (~10 ppm). |

| IR (KBr) | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=C and C=N stretching vibrations from the aromatic rings (1450-1620 cm⁻¹).- C-O stretching from the ether linkage (~1250 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺ ion at m/z 308.12. - [M-H]⁻ ion at m/z 306.11. - Fragmentation may involve the loss of the propoxy group or the carboxylic acid group. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is not yet available, the extensive research on its analogues allows for informed predictions of its therapeutic potential.

Caption: Potential biological activities and mechanisms of action.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant anticancer activity through various mechanisms.[1][11]

-

Histone Deacetylase (HDAC) Inhibition: Some analogues act as HDAC inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[8]

-

Sirtuin 3 (SIRT3) Inhibition: Selective inhibition of SIRT3, a mitochondrial deacetylase, has been observed with some derivatives, suggesting a role in cancer metabolism.[2]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Inhibition of DHODH, a key enzyme in pyrimidine biosynthesis, is another mechanism by which these compounds can exert their anticancer effects.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with serial dilutions of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

Antibacterial Activity

The quinoline scaffold is the basis for many successful antibacterial drugs. The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

2-(4-Propoxyphenyl)quinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological activities based on the extensive literature on its structural analogues. Future research should focus on the actual synthesis and rigorous biological evaluation of this specific compound to validate the hypotheses presented herein. Structure-activity relationship (SAR) studies, involving modifications of the propoxy group and substitutions on the quinoline ring, will be crucial in optimizing its pharmacological profile. The insights provided in this guide aim to catalyze further investigation into this and related quinoline derivatives, ultimately contributing to the discovery of new and effective medicines.

References

- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel quinoline- and quinoxaline-based heterocycles as potential antimicrobial and anticancer agents. Molecules, 14(10), 4117-4131.

- Al-Otaibi, A. M., El-Sayed, M. A.-A., El-Gazzar, A. R. B. A., & Al-Zahrani, A. M. (2020).

- Chen, Y., & Li, Y. (2021). Recent advances in the synthesis and biological activities of quinoline-4-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 213, 113165.

- BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

-

Wikipedia. (2023, October 29). Doebner reaction. In Wikipedia. [Link]

- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928557.

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

-

Jeyaprakash, R. S., Birangal, S., & Gourishetti, K. (2020). Synthesis and Evaluation of Anticancer Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. SSRN Electronic Journal. [Link]

- Ma, C., et al. (2016).

-

Wikipedia. (2023, April 16). Pfitzinger reaction. In Wikipedia. [Link]

- BenchChem. (2025).

- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

- Ma, C., et al. (2016).

- Strigáčová, J., Hudecová, D., Verecká, L., Lásiková, A., & Végh, D. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–309.

- Vatsala, P. G., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences, 4(5), 1-11.

- Vrábel, R., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.

- Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928557.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Lasne, M.-C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(10), 1883-1889.

- Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.

- Olegário, T. H. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 13.

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

- Semenova, E. A., et al. (2024).

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doebner reaction - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid

Topic: 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Analysis

2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is a lipophilic derivative of the classic 2-phenylquinoline-4-carboxylic acid (Cinchophen) scaffold. Structurally, it features a quinoline core substituted at the C2 position with a 4-propoxyphenyl moiety and a carboxylic acid at C4. This specific substitution pattern is critical in medicinal chemistry for modulating the lipophilicity (LogP) of the pharmacophore, often explored in the development of GPR35 agonists, anti-inflammatory agents, and PPAR modulators.

This guide details two distinct, authoritative synthetic pathways:

-

The Pfitzinger Reaction (Primary Pathway): The industry "gold standard" for high-yield, scalable synthesis of quinoline-4-acids. It offers superior regioselectivity and simplified purification.

-

The Doebner Reaction (Secondary Pathway): A multicomponent, one-pot strategy ideal for combinatorial library generation and rapid analog screening.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into readily available precursors.

DOT Diagram: Retrosynthetic Logic

Caption: Retrosynthetic breakdown showing the Pfitzinger (Green) and Doebner (Red) precursor sets.

Pathway A: The Pfitzinger Reaction (Gold Standard)

Rationale: The Pfitzinger reaction involves the condensation of isatin with a ketone in strong alkali.[1][2] It is the preferred method for this target because the pre-formed indole ring of isatin guarantees the formation of the quinoline-4-carboxylic acid isomer, eliminating the regiochemical ambiguity often seen in other methods (e.g., Skraup or Friedländer with asymmetric ketones).

Precursor Synthesis: 4'-Propoxyacetophenone

If the specific ketone is not commercially available, it must be synthesized via Williamson ether synthesis.

-

Reagents: 4'-Hydroxyacetophenone, 1-Bromopropane, K₂CO₃, DMF.

-

Procedure: React 1.0 eq of 4'-hydroxyacetophenone with 1.2 eq of 1-bromopropane and 2.0 eq of K₂CO₃ in DMF at 80°C for 4 hours. Pour into water, extract with EtOAc, and concentrate.

Core Synthesis Protocol

Mechanism: Base-catalyzed hydrolysis of isatin to isatinate (keto-acid), followed by Claisen-Schmidt condensation with the ketone and subsequent cyclodehydration.

Reagents:

-

Isatin (1.0 eq)

-

4'-Propoxyacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution)

-

Ethanol (Absolute)[1]

Step-by-Step Protocol:

-

Isatinate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH (15 mL). Warm gently (40-50°C) until the deep red isatin dissolves to form a yellow/orange solution of potassium isatinate.

-

Condensation: Add 4'-Propoxyacetophenone (11 mmol, 1.96 g) dissolved in Ethanol (20 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring for 12–16 hours. The mixture will darken as the quinoline core forms.

-

Work-up: Allow the reaction to cool to room temperature. The potassium salt of the product may precipitate; if so, add minimal water to redissolve.

-

Washing: Wash the aqueous alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted ketone and neutral impurities. Discard the organic layer.

-

Precipitation: Cool the aqueous layer in an ice bath (0-5°C). Slowly acidify with Glacial Acetic Acid (or 10% HCl) dropwise with stirring until pH 3–4 is reached. A voluminous precipitate of 2-(4-propoxyphenyl)quinoline-4-carboxylic acid will form.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture to yield fine yellow needles.

Yield Expectation: 75–85%.

DOT Diagram: Pfitzinger Mechanism

Caption: Mechanistic flow of the Pfitzinger reaction from isatin ring-opening to quinoline formation.[1][3]

Pathway B: The Doebner Reaction (Alternative)

Rationale: The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4][5][6] While generally lower yielding than Pfitzinger, it avoids the need for the acetophenone precursor, using the more common benzaldehyde derivative instead.

Reagents:

-

Aniline (1.0 eq)

-

4-Propoxybenzaldehyde (1.0 eq)

-

Pyruvic Acid (1.0 eq)

-

Ethanol (Solvent)

-

Reflux

Step-by-Step Protocol:

-

Mixing: In a round-bottom flask, dissolve 4-Propoxybenzaldehyde (10 mmol, 1.64 g) and Aniline (10 mmol, 0.93 g) in Ethanol (30 mL).

-

Schiff Base Formation: Stir at room temperature for 30 minutes to facilitate imine formation.

-

Addition: Add Pyruvic Acid (10 mmol, 0.88 g) dropwise.

-

Reflux: Heat the mixture to reflux for 3–6 hours.

-

Precipitation: Cool the mixture. The product often precipitates directly upon cooling. If not, pour the reaction mixture into ice-cold water.

-

Purification: Filter the crude solid. Recrystallization from Ethanol is required to remove by-products (often secondary amines or pyrrolidinone derivatives).

Yield Expectation: 40–60%.

Comparison of Methodologies

| Feature | Pfitzinger Reaction (Pathway A) | Doebner Reaction (Pathway B) |

| Precursors | Isatin + Acetophenone deriv. | Aniline + Benzaldehyde deriv.[7] + Pyruvic Acid |

| Reaction Type | Base-catalyzed condensation | Acid/Neutral condensation |

| Yield | High (75-85%) | Moderate (40-60%) |

| Purity Profile | High; main impurity is unreacted ketone | Lower; side reactions common |

| Scalability | Excellent (Kilogram scale viable) | Good (Gram scale preferred) |

| Recommendation | Primary Choice for Synthesis | Choice for Library Screening |

Analytical Characterization

To validate the synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, the following data points must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Acid Proton: Broad singlet ~13.5–14.0 ppm (COOH).

-

Quinoline Ring: Characteristic signals in the 7.5–8.6 ppm region. The H3 proton (singlet) is diagnostic for 2-substituted quinolines, typically appearing around 8.3–8.5 ppm.

-

Propoxy Group:

-

Triplet (~4.0 ppm, -OCH ₂-)

-

Multiplet (~1.8 ppm, -CH₂CH ₂CH₃)

-

Triplet (~1.0 ppm, -CH₂CH₂CH ₃)

-

-

Aryl Substituent: Two doublets (AA'BB' system) for the para-substituted phenyl ring (~8.2 ppm and ~7.1 ppm).

-

-

Mass Spectrometry (ESI-MS):

-

Look for [M+H]⁺ peak = 308.13 m/z (Calculated for C₁₉H₁₇NO₃).

-

Look for [M-H]⁻ peak = 306.11 m/z in negative mode.

-

References

-

Pfitzinger, W. (1886).[6][8] Chinolinderivate aus Isatinsäure.[6] Journal für Praktische Chemie, 33(1), 100.

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds, 40, 257–294.

-

Bergstrom, F. W. (1944).[9][6][7] Heterocyclic Nitrogen Compounds.[6] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. (Seminal review on Doebner/Pfitzinger chemistry).

-

BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

-

CalPacLab. (n.d.). Product Catalog: 6,8-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid. (Reference for structural analogs).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Doebner reaction - Wikipedia [en.wikipedia.org]

- 7. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Doebner Reaction [drugfuture.com]

The Pfitzinger Synthesis: A Technical Guide to Quinoline-4-Carboxylic Acid Derivatives for Researchers and Drug Development Professionals

Abstract

The Pfitzinger synthesis, a classic yet enduringly relevant reaction in heterocyclic chemistry, provides a powerful and versatile pathway to quinoline-4-carboxylic acids. This technical guide offers an in-depth exploration of the Pfitzinger reaction, moving beyond a mere recitation of steps to provide a causal understanding of the experimental choices involved. We will delve into the reaction's mechanism, offer detailed and validated experimental protocols, and discuss its broad applications in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their work. The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, and a thorough understanding of its synthesis is crucial for the development of novel therapeutics.[1][2][3]

Introduction: The Enduring Significance of Quinoline-4-Carboxylic Acids

The quinoline ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[4] Among the various classes of quinoline derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their prominent role as key intermediates and active pharmaceutical ingredients.[2] Their structural framework allows for extensive functionalization, enabling the modulation of physicochemical and biological properties. This has led to their investigation and application in numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5]

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, remains a cornerstone for the synthesis of this important class of compounds.[2][6] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][6] The enduring utility of this reaction lies in its reliability, operational simplicity, and the ready availability of the starting materials.

The Core Mechanism: A Step-by-Step Elucidation

A robust understanding of the Pfitzinger reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of organic chemistry.

Step 1: Base-Mediated Hydrolysis of Isatin

The synthesis is initiated by the hydrolysis of the amide bond within the isatin molecule.[1][6] This is typically achieved using a strong base, such as potassium hydroxide or sodium hydroxide.[1][7] The hydroxide ion attacks the electrophilic carbonyl carbon of the amide, leading to the opening of the five-membered ring to form a keto-acid intermediate, an isatinate.[6][8] While this intermediate can be isolated, it is generally generated in situ.[1][6]

Step 2: Condensation and Imine-Enamine Tautomerism

The newly formed aniline derivative, with its free amino group, then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone).[1][8] This acid-catalyzed or base-catalyzed reaction results in the formation of a Schiff base, or imine.[8] The imine subsequently tautomerizes to the more thermodynamically stable enamine isomer.[1][6] This tautomerization is a critical step, as it positions the nucleophilic enamine for the subsequent cyclization.

Step 3: Intramolecular Cyclization and Dehydration

The final phase of the reaction involves an intramolecular cyclization of the enamine intermediate.[1][8] The nucleophilic carbon of the enamine attacks the keto-carbonyl group of the isatinate moiety. This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system and the desired quinoline-4-carboxylic acid product.[1]

Diagram of the Pfitzinger Reaction Mechanism:

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A R...: Ingenta Connect [ingentaconnect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

Biological activity of quinoline-4-carboxylic acid derivatives

Title: Technical Guide: Biological Activity & Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their well-known isomer, the quinoline-3-carboxylic acids (fluoroquinolones). While the latter dominates the antibiotic market, the 4-carboxylic acid derivatives exhibit a broader pharmacological profile, including potent anticancer (via SIRT3 and DHODH inhibition), antiviral , and anti-inflammatory activities.[1] This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis protocols, and validated biological data necessary for researchers to leverage this scaffold in drug discovery.[1][2]

Chemical Foundation & Synthesis

The versatility of the quinoline-4-carboxylic acid scaffold stems from the ease of functionalization at the C2 position and the benzene ring (C6-C8). The most robust synthetic route is the Pfitzinger Reaction , which allows for the condensation of isatin with ketones to yield substituted quinoline-4-acids.[2][3]

Validated Synthesis Protocol: Pfitzinger Reaction

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid.[4][5][6] Mechanism: Base-catalyzed condensation of isatin with acetophenone.

Reagents:

-

Isatin (10 mmol)[1]

-

Acetophenone (10 mmol)[1]

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution)[1]

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.47 g of isatin in 10 mL of 33% KOH solution in a round-bottom flask. Slight heating may be required to hydrolyze isatin to isatinate.

-

Addition: Add 1.20 g (10 mmol) of acetophenone dropwise to the mixture.

-

Reflux: Add 20 mL of ethanol to solubilize the ketone. Reflux the mixture at 80°C for 12–24 hours. Monitor via TLC (Solvent system: Ethyl acetate:Hexane 3:7).

-

Work-up: Evaporate ethanol under reduced pressure. Dilute the residue with 50 mL ice-cold water.

-

Precipitation: Acidify the solution carefully with glacial acetic acid to pH 4–5. The product will precipitate as a solid.[3]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.

Synthesis Workflow Diagram

Caption: Figure 1.[4][6][7] Pfitzinger reaction workflow for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Structure-Activity Relationships (SAR)

The biological efficacy of these derivatives is strictly governed by substitution patterns. Unlike fluoroquinolones (where C3-COOH/C4-O is critical for DNA gyrase binding), quinoline-4-carboxylic acids utilize the C4-COOH for metal chelation and hydrogen bonding within active sites of enzymes like Sirtuin-3 (SIRT3) and Dihydroorotate Dehydrogenase (DHODH) .

SAR Map

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting critical substitution sites.

Therapeutic Domains & Data

Anticancer Activity: SIRT3 and DHODH Inhibition

Quinoline-4-carboxylic acids have emerged as potent inhibitors of SIRT3 (a mitochondrial NAD+-dependent deacetylase) and DHODH (essential for pyrimidine synthesis). Inhibition of SIRT3 disrupts mitochondrial metabolism in leukemia cells, while DHODH inhibition starves rapidly dividing cells of nucleotides.[1]

Table 1: Cytotoxicity (IC50) of Selected Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Mechanism Note | Source |

| P6 | SIRT3 | THP-1 (Leukemia) | 0.87 | G0/G1 Arrest; 8-fold selective vs SIRT1 | [1] |

| P6 | SIRT3 | MOLM-13 | 0.98 | Induces differentiation, not apoptosis | [1] |

| Brequinar Analog | DHODH | Jurkat (T-cell) | 0.015 | Depletion of Uridine pool | [2] |

| 5a7 | Unknown | RAW 264.7 | 56.8 | Anti-inflammatory/Cytotoxic duality | [3] |

Antimicrobial Activity

While less potent than fluoroquinolones, specific 2-phenyl-quinoline-4-carboxylic acids show significant activity against MRSA and M. tuberculosis. The mechanism involves interference with bacterial cell division (FtsZ inhibition) or DNA gyrase, depending on the side chains.[1]

Table 2: Antibacterial Efficacy (MIC)

| Compound | Organism | MIC (µg/mL) | Comparison | Source |

| 5a4 | S. aureus (MRSA) | 64 | Moderate vs. Vancomycin | [4] |

| 5a7 | E. coli | 128 | Low activity (Gram-neg barrier) | [4] |

| Comp 30a | S. aureus | 512 | Comparable to Ampicillin in resistant strains | [5] |

Mechanism of Action: SIRT3 Inhibition Pathway[9]

The following diagram illustrates how Compound P6 (a quinoline-4-COOH derivative) induces anticancer effects in leukemic cells.

Caption: Figure 3.[8] Mechanism of action for SIRT3 inhibition by quinoline-4-carboxylic acid derivatives.

Experimental Protocols: Biological Evaluation

MTT Cytotoxicity Assay

Objective: Determine IC50 values for synthesized derivatives against cancer cell lines (e.g., THP-1, MCF-7).

Protocol:

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates containing RPMI-1640 medium. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Dissolve the quinoline derivative in DMSO (stock). Prepare serial dilutions in culture medium. Add 100 µL to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. PubMed. Available at: [Link][1]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link][1]

-

Quinoline-based anti-MRSA agents: Current development. Chinese Chemical Society. Available at: [Link][1]

Sources

- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Promise of 2-(4-Propoxyphenyl) Substitution

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, the 2-phenylquinoline-4-carboxylic acid backbone, historically known as cinchophen, has garnered significant attention for its diverse biological activities, including anti-inflammatory, analgesic, and uricosuric properties.[1] However, the clinical use of early derivatives was often hampered by toxicity concerns. Modern medicinal chemistry has revisited this scaffold, employing rational drug design to create novel analogs with improved efficacy and safety profiles.

This technical guide focuses on a specific derivative, 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid , a molecule of interest for its potential pharmacological activities. The introduction of a propoxy group at the para-position of the 2-phenyl ring is a strategic modification. The increased lipophilicity and the potential for specific hydrophobic interactions within a biological target's binding site may enhance potency and selectivity. This guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, drawing upon established methodologies for the broader class of 2-aryl-quinoline-4-carboxylic acids. While specific experimental data for the 2-(4-propoxyphenyl) derivative is not extensively available in public literature, this guide will serve as a roadmap for its synthesis and evaluation, providing researchers with the necessary protocols and scientific rationale to explore its therapeutic potential.

Synthesis and Characterization

The synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid can be approached through well-established methods for constructing the quinoline-4-carboxylic acid core. The two most common and effective strategies are the Doebner reaction and the Pfitzinger reaction.

Synthetic Pathways

The choice between the Doebner and Pfitzinger reactions often depends on the availability of starting materials. For the synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, the Doebner reaction is generally more direct.

Diagram: Synthetic Pathways to 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid

Caption: Comparison of Doebner and Pfitzinger synthetic routes.

Experimental Protocol: Doebner Reaction

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and 4-propoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or acetic acid are commonly used as they are good solvents for the reactants and facilitate the reaction. Acetic acid can also act as a catalyst.

-

Stoichiometry: A slight excess of pyruvic acid is often used to ensure the complete consumption of the Schiff base intermediate.

-

Purification: Recrystallization is a cost-effective and efficient method for purifying the solid product, removing unreacted starting materials and by-products.

Characterization

The structure and purity of the synthesized 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid should be confirmed by a combination of spectroscopic methods and physical constant determination.

| Property | Expected Observation |

| Molecular Formula | C₁₉H₁₇NO₃[3] |

| Molecular Weight | 307.35 g/mol [3] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic protons of the quinoline and phenyl rings, a triplet and sextet for the propoxy chain, and a downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the 19 carbon atoms, including the carbonyl carbon of the carboxylic acid. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H (broad, ~3000), C=O (~1700), C-O (~1250), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 308.12. |

Biological Activities and Mechanism of Action

Derivatives of 2-phenylquinoline-4-carboxylic acid have been reported to exhibit a range of biological activities, primarily as antibacterial agents and as inhibitors of the human urate transporter 1 (URAT1).

Potential as a URAT1 Inhibitor for Gout Treatment

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout.[4] URAT1 is a renal transporter responsible for the reabsorption of uric acid from the urine back into the bloodstream.[4][5] Inhibition of URAT1 is a validated therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[6] The lipophilic propoxy group of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid may enhance its binding affinity to the URAT1 transporter.

Diagram: Mechanism of URAT1 Inhibition

Caption: Inhibition of uric acid reabsorption by targeting URAT1.

Potential as an Antibacterial Agent

Quinoline-4-carboxylic acids are a well-established class of antibacterial agents.[7] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The structural modifications on the 2-phenyl ring can influence the antibacterial spectrum and potency.[7]

Experimental Protocols for Biological Evaluation

In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human URAT1.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Cell Seeding: Seed hURAT1-HEK293 cells into 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24-48 hours to form a confluent monolayer.

-

Compound Preparation: Prepare a stock solution of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

-

Pre-incubation: Wash the cell monolayers with pre-warmed assay buffer. Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding a solution of [¹⁴C]-uric acid to each well. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a 2-fold serial dilution of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives

The exploration of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid represents a promising avenue in the ongoing quest for novel therapeutics. Should this compound demonstrate significant activity in the initial in vitro assays, further preclinical development would be warranted. This would include in vivo efficacy studies in animal models of hyperuricemia and bacterial infections, as well as comprehensive pharmacokinetic and toxicology profiling to assess its drug-like properties and safety. The versatile quinoline-4-carboxylic acid scaffold also offers ample opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic parameters.

References

- Doebner, O. (1887). Ueber die unter Einwirkung von Aldehyden auf primäre aromatische Amine und Brenztraubensäure entstehenden Chinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-283.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 17(14), 5194–5202.

- Wang, X., Xie, X., Cai, Y., Yang, X., Li, J., Li, Y., ... & Hu, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 21(3), 340.

- Hagerty, D. T., So, A., & Dalbeth, N. (2020). Urate-lowering therapy for gout. The Lancet, 396(10264), 1735-1747.

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

- Rostom, S. A., El-Ashmawy, I. M., Abd El Razik, H. A., Badr, M. H., & Abd El-Fattah, M. A. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 133–143.

-

Dana Bioscience. (n.d.). 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid 250mg. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

- Hidayati, N., & Sari, D. K. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7.

- Lasne, M. C., Rouden, J., & Tatibouët, A. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & biomolecular chemistry, 3(20), 3794–3804.

- Yan, H., Liu, Y., Zhang, Y., & Li, X. (2022). Molecular mechanism of drug inhibition of URAT1.

- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., ... & Vyas, K. (2005). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 48(15), 4955–4958.

- Li, Y., Zhang, Y., Wang, Y., Li, Y., Li, J., & Hu, M. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in chemistry, 10, 881023.

- Li, J., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Hu, M. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules (Basel, Switzerland), 28(21), 7384.

- Tadesse, A., Degu, A., & Eswaramoorthy, R. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of chemistry, 2021, 9939506.

- Wu, X., Zhang, Y., & Li, X. (2022). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.

- Perjési, P., & Fülöp, F. (1993). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Acta pharmaceutica Hungarica, 63(4), 193–200.

- Včeláková, K., Perjési, P., & Doležal, M. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical papers, 59(3), 204-207.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. d-nb.info [d-nb.info]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acids

A Technical Guide for Drug Development Professionals

Executive Summary

The 2-phenylquinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its pleiotropic biological activities.[1][2] Historically utilized for its anti-inflammatory properties (cinchophen analogs), this scaffold has evolved into a critical template for developing inhibitors of human dihydroorotate dehydrogenase (hDHODH) , histone deacetylases (HDACs) , and Sirtuin 3 (SIRT3) .[3]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this chemotype. It synthesizes recent data on synthetic accessibility via Pfitzinger and Doebner reactions, details the pharmacophoric requirements for enzyme inhibition, and offers validated protocols for synthesis and bioassay.[3]

Chemical Synthesis & Scaffold Access[3][4][5]

Access to the 2-phenylquinoline-4-carboxylic acid core is primarily achieved through two robust multicomponent reactions: the Pfitzinger Reaction and the Doebner Reaction . The choice of method depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Method A: The Pfitzinger Reaction

This method involves the condensation of isatin (or substituted isatins) with an acetophenone derivative in a strong base.[4] It is particularly advantageous for introducing substituents at positions 6, 7, and 8 of the quinoline ring by varying the isatin precursor.[3]

Method B: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde (providing the 2-phenyl group), and pyruvic acid.[1][2] This route is highly versatile for modifying the 2-phenyl ring using diverse benzaldehydes.

Visualization: Synthetic Workflows

The following diagram illustrates the logical flow and chemical inputs for both synthetic pathways.

Caption: Dual synthetic pathways for accessing the 2-phenylquinoline-4-carboxylic acid scaffold. The Pfitzinger route utilizes isatin precursors, while the Doebner route leverages anilines and aldehydes.[1][3]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 2-phenylquinoline-4-carboxylic acids is dictated by three distinct regions: the carboxylic acid headgroup (Position 4), the phenyl tail (Position 2), and the quinoline backbone.

Region 1: Position 4 (Carboxylic Acid)[4][5][6][7][8][9][10][11][12][13][14]

-

Role: This is the primary polar pharmacophore. In hDHODH inhibition, the carboxylate anion forms a critical salt bridge with Arg136 in the ubiquinone-binding tunnel.

-

Modifications:

-

Retention: Essential for DHODH and antibacterial activity (mimicking bacterial metabolites).

-

Bioisosteres: Conversion to tetrazoles often retains potency but alters solubility.

-

Derivatization: Conversion to hydroxamic acid (-CONHOH) shifts the activity profile from DHODH to HDAC inhibition (Zinc binding), converting the molecule into an epigenetic modulator [5].

-

Region 2: Position 2 (Phenyl Ring)

-

Role: Provides lipophilic bulk to occupy hydrophobic pockets (e.g., the hydrophobic channel of DHODH).[3]

-

Substituents:

-

Electron-Withdrawing Groups (EWGs): Substituents like -F , -Cl , or -CF3 at the ortho or para positions of the phenyl ring generally enhance metabolic stability and potency against hDHODH [11].

-

Bulky Groups: Biphenyl or naphthyl substitutions at Position 2 can increase affinity but may reduce solubility (logD > 4.0).

-

Nitro Groups: A 2-nitrophenyl group has been identified in derivatives with significant antibacterial activity against S. aureus [4].[5]

-

Region 3: Quinoline Backbone (Positions 6, 7, 8)[3]

-

Role: Modulates the electronic density of the ring system and influences pi-pi stacking interactions with aromatic residues (e.g., Phe/Tyr) in the target protein.

-

Substituents:

-

Position 6: Halogenation (e.g., 6-Cl, 6-F) is a common optimization strategy to block metabolic oxidation and improve half-life.

-

Position 8: Substituents here can cause steric clash if too bulky, often reducing binding affinity.[3]

-

Visualization: SAR Map

Caption: SAR map detailing the functional roles of the three primary regions of the 2-phenylquinoline-4-carboxylic acid scaffold.

Therapeutic Mechanisms & Quantitative Data[3][7][14]

Mechanism 1: hDHODH Inhibition (Oncology & Virology)

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly proliferating cells (cancer, activated T-cells, viruses) rely heavily on this pathway.[3]

-

Mechanism: 2-phenylquinoline-4-carboxylic acids bind to the ubiquinone site of hDHODH, preventing the oxidation of dihydroorotate to orotate. This depletes UMP pools, causing cell cycle arrest at the S-phase.

-

Key Data: Derivatives like Compound 3f have shown IC50 values in the low nanomolar range [8].

Mechanism 2: Antibacterial Activity

Derivatives exhibit bactericidal activity against Gram-positive pathogens (S. aureus, B. subtilis).

-

Mechanism: While less defined than DHODH, evidence suggests inhibition of DNA gyrase or disruption of membrane integrity due to the amphiphilic nature of the acid [9].

Quantitative Data Summary

| Compound ID | Target/Organism | Activity Metric | Value | Reference |

| D28 | HDAC3 (Cancer) | IC50 | 24.45 µM | [5] |

| Compound 3f | hDHODH | IC50 | < 100 nM (Est.) | [8] |

| Compound 5a4 | S. aureus | MIC | 64 µg/mL | [4] |

| Compound 5a7 | E. coli | MIC | 128 µg/mL | [4] |

| S27 | SIRT3 (Leukemia) | IC50 | 5.06 µM | [7] |

Experimental Protocols

Protocol 1: Synthesis via Doebner Reaction

Self-Validating Step: The evolution of CO2 and the precipitation of the product upon acidification serve as visual confirmation of reaction progress.

-

Reagents: Aniline (10 mmol), Benzaldehyde derivative (10 mmol), Pyruvic acid (10 mmol), Ethanol (20 mL).[3]

-

Procedure:

-

Dissolve aniline and benzaldehyde in ethanol. Stir at room temperature for 15 minutes to form the Schiff base (solution may change color).

-

Add pyruvic acid dropwise.

-

Reflux the mixture for 3–4 hours.

-

Critical Step: Pour the hot reaction mixture into ice-cold water.

-

Adjust pH to ~4.0 using dilute HCl if necessary to ensure full protonation of the carboxylic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol.[3]

-

-

Validation: 1H-NMR should show a singlet around 13.0–14.0 ppm (COOH) and the disappearance of the aldehyde proton.

Protocol 2: hDHODH Enzymatic Inhibition Assay

Self-Validating Step: The reduction of DCIP (blue) to DCIPH2 (colorless) is directly proportional to enzymatic activity.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Reagents: Recombinant hDHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (2,6-dichlorophenolindophenol - Electron Acceptor).[3]

-

Procedure:

-

Incubate hDHODH with the test compound (dissolved in DMSO) for 10 minutes at 25°C.

-

Add the reaction mix containing L-Dihydroorotate (200 µM), Decylubiquinone (20 µM), and DCIP (60 µM).[3]

-

Monitor the decrease in absorbance at 600 nm (reduction of DCIP) over 20 minutes using a spectrophotometer.

-

-

Calculation: Calculate % inhibition relative to DMSO control.

Biological Pathway Visualization

The following diagram details the specific intervention point of these compounds within the de novo pyrimidine biosynthesis pathway.

Caption: Mechanism of Action: 2-Phenylquinoline-4-carboxylic acids inhibit hDHODH, halting the conversion of dihydroorotate to orotate and blocking pyrimidine synthesis.[3]

References

-

Soudi, M., et al. (2022). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. SUST Repository. Link

-

Al-Juburi, S. M. H. (2020). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings. Link

-

BenchChem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

-

Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (MDPI). Link

-

Li, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Link

-

BenchChem. The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Link

-

Zhang, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design. Link

-

Joksović, M. D., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes. Bioorganic Chemistry. Link

-

Desai, N. C., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs. Synthetic Communications. Link

-

Thorat, B., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based DHODH Inhibitors. Physical Chemistry Research. Link

-

BenchChem. Application Notes and Protocols: Antibacterial Activity of 2-Phenylquinoline Derivatives. Link

Sources

An In-Depth Technical Guide to 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid as a Putative Histone Deacetylase (HDAC) Inhibitor

Abstract

This technical guide provides a comprehensive overview of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within the domain of epigenetic modulation. We delve into its structural rationale as a potential inhibitor of histone deacetylases (HDACs), a class of enzymes pivotally implicated in a spectrum of human diseases, including cancer and neurodegenerative disorders. This document furnishes a detailed, field-proven protocol for its synthesis via the Pfitzinger reaction, a cornerstone of quinoline chemistry. Furthermore, we outline a robust methodology for the in vitro evaluation of its HDAC inhibitory activity. While direct experimental data for this specific analogue is emerging, we synthesize findings from structurally related 2-phenylquinoline-4-carboxylic acid derivatives to project its likely mechanism of action and therapeutic promise. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based HDAC inhibitors.

Introduction: The Epigenetic Landscape and the Role of HDACs

The regulation of gene expression is a sophisticated process that extends beyond the primary DNA sequence. Epigenetics, the study of heritable changes in gene function that do not involve alterations to the DNA sequence itself, is a critical layer of this regulation. A key mechanism in epigenetic control is the post-translational modification of histone proteins, around which DNA is wound to form chromatin. The acetylation state of lysine residues on these histone tails is a dynamic switch that governs chromatin structure and, consequently, gene transcription.

Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are the enzymatic arbiters of this process. HATs introduce acetyl groups, leading to a more relaxed chromatin structure (euchromatin) that is permissive to transcription. Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin state (heterochromatin) and transcriptional repression.[1] An imbalance in the activity of HATs and HDACs is a hallmark of numerous pathologies, including various cancers, where the silencing of tumor suppressor genes is a frequent event.[2]

HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents that can restore the balance of histone acetylation, leading to the re-expression of silenced genes and subsequent anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis.[3] The therapeutic potential of HDACis extends to neurodegenerative diseases and inflammatory conditions.

The pharmacophore of a typical HDAC inhibitor comprises three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.[2][4] The 2-phenylquinoline-4-carboxylic acid scaffold represents a versatile cap group that can be extensively modified to fine-tune the inhibitory activity and selectivity of these compounds.[1][4] This guide focuses on a specific derivative, 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, as a putative HDAC inhibitor.

Chemical Profile and Synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic Acid

The core structure of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid features a quinoline-4-carboxylic acid moiety substituted at the 2-position with a 4-propoxyphenyl group. The propoxy substitution on the phenyl ring is hypothesized to enhance hydrophobic interactions with the cap region of the HDAC active site, potentially influencing potency and isoform selectivity.

Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction is a robust and widely employed method for the synthesis of quinoline-4-carboxylic acids.[5] It involves the condensation of isatin (or a derivative thereof) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] For the synthesis of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid, the reactants are isatin and 4-propoxyacetophenone.

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the Pfitzinger reaction.[6]

Materials:

-

Isatin

-

4-Propoxyacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Distilled water

-

Diethyl ether

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Standard laboratory glassware

-

Reflux apparatus

-

Magnetic stirrer with heating

-

pH meter or pH paper

-

Vacuum filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

-

Addition of Reactants: To the ethanolic KOH solution, add isatin (0.07 mol) and 4-propoxyacetophenone (0.07 mol).

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Solvent Removal and Dissolution: After the reaction is complete, allow the mixture to cool to room temperature. Remove the majority of the ethanol under reduced pressure. Add distilled water to the residue to dissolve the potassium salt of the carboxylic acid.

-

Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted 4-propoxyacetophenone and other neutral impurities.

-

Precipitation of the Product: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5. The 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid will precipitate out as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action as an HDAC Inhibitor